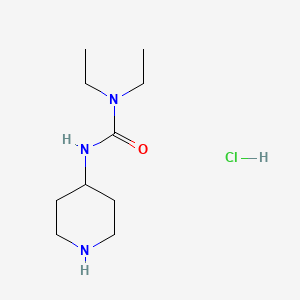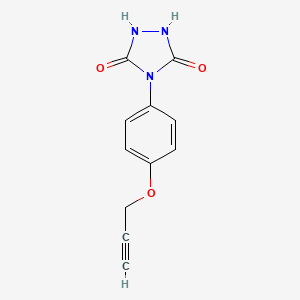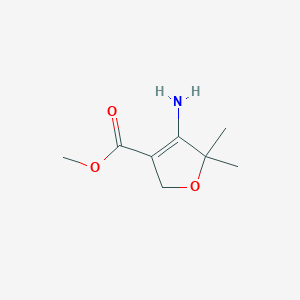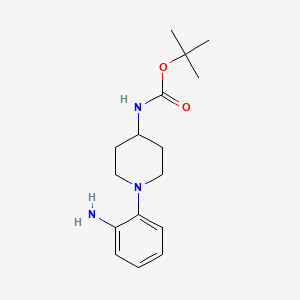![molecular formula C12H15Cl2NO2 B1422259 N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide CAS No. 1188263-04-8](/img/structure/B1422259.png)
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide
Descripción general
Descripción
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide, commonly known as Dicamba, is a synthetic herbicide that has been used extensively in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against stubborn weeds. In recent years, Dicamba has been the subject of much debate due to its potential impact on the environment and human health.
Aplicaciones Científicas De Investigación
Pesticide Potential
- N-Derivatives as Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction. These compounds, including variations like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, show potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Biological Activities
Anticonvulsant Activity : Some derivatives, like racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, have shown effective anticonvulsant activity in studies involving mice and rats. The mechanism involves the inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).
Anticancer Drug Synthesis : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has demonstrated potential anticancer activity, targeting the VEGFr receptor (Sharma et al., 2018).
Inhibition of Fatty Acid Synthesis : Chloroacetamides like alachlor and metazachlor, structurally related to N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide, have been studied for their effect on fatty acid synthesis in the green alga Scenedesmus Acutus (Weisshaar & Böger, 1989).
Antibacterial and Enzyme Inhibition : N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides have been synthesized and shown to possess antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014).
Metabolic Studies
- Metabolism in Human and Rat Liver Microsomes : Comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes have provided insights into the biochemical processing of similar compounds (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-7-6-10(12(14)8(2)11(7)13)17-5-4-15-9(3)16/h6H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPOPGWDGGCCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








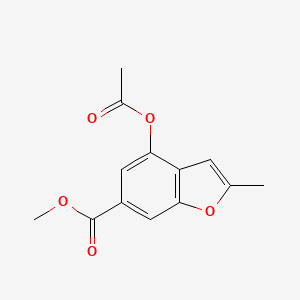
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)

